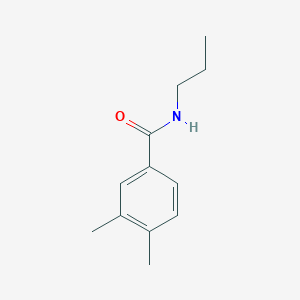
4-chloro-2-fluoro-N-(1-phenylethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-2-fluoro-N-(1-phenylethyl)benzamide, also known as CFPEB, is a chemical compound that belongs to the benzamide family. It is a potent and selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). CFPEB has been a subject of extensive scientific research due to its potential therapeutic applications in various neurological disorders, including addiction, depression, anxiety, and schizophrenia.
Mécanisme D'action
4-chloro-2-fluoro-N-(1-phenylethyl)benzamide is a positive allosteric modulator of the mGluR5 receptor. It binds to a specific site on the receptor and enhances its activity. The mGluR5 receptor is involved in the regulation of various neurotransmitters, including glutamate, dopamine, and GABA. This compound enhances the activity of the mGluR5 receptor, leading to increased neurotransmitter release and improved neuronal function.
Biochemical and Physiological Effects:
This compound has been shown to have a positive effect on various biochemical and physiological processes. It has been shown to increase the release of dopamine and glutamate in the brain, leading to improved cognitive function and mood. This compound has also been shown to increase the expression of various neurotrophic factors, including BDNF and NGF, which are involved in the growth and development of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
4-chloro-2-fluoro-N-(1-phenylethyl)benzamide has several advantages for lab experiments. It is a potent and selective positive allosteric modulator of the mGluR5 receptor, making it an ideal tool for studying the function of this receptor. This compound has also been shown to have a long half-life, allowing for prolonged experiments. However, this compound has some limitations, including its potential toxicity and the need for specialized equipment for its synthesis and handling.
Orientations Futures
4-chloro-2-fluoro-N-(1-phenylethyl)benzamide has several potential future directions for scientific research. One possible direction is the development of this compound-based drugs for the treatment of neurological disorders, including addiction, depression, anxiety, and schizophrenia. Another direction is the study of this compound's effects on other neurotransmitter systems, including GABA and serotonin. Finally, this compound could be used as a tool for studying the role of the mGluR5 receptor in various physiological and pathological processes.
Méthodes De Synthèse
4-chloro-2-fluoro-N-(1-phenylethyl)benzamide can be synthesized using a multistep process that involves several chemical reactions. The synthesis of this compound starts with the reaction of 4-chloro-2-fluoroaniline with 1-phenylethylamine to form N-(1-phenylethyl)-4-chloro-2-fluoroaniline. This intermediate is then reacted with 4-chlorobenzoyl chloride in the presence of a base to form 4-chloro-N-(1-phenylethyl)-2-fluorobenzamide. Finally, this compound is treated with sodium hydride and methyl iodide to obtain this compound.
Applications De Recherche Scientifique
4-chloro-2-fluoro-N-(1-phenylethyl)benzamide has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have a positive effect on the symptoms of addiction, depression, anxiety, and schizophrenia. This compound has also been studied for its potential use in the treatment of fragile X syndrome, a genetic disorder that causes intellectual disability and behavioral problems.
Propriétés
IUPAC Name |
4-chloro-2-fluoro-N-(1-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO/c1-10(11-5-3-2-4-6-11)18-15(19)13-8-7-12(16)9-14(13)17/h2-10H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOPRNKZPFPHGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-{2-[cyclohexyl(methyl)amino]-4-methyl-5-pyrimidinyl}ethyl)-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6092791.png)
![2-(1-{[3-(diethylamino)propyl]amino}ethylidene)-1H-indene-1,3(2H)-dione](/img/structure/B6092798.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B6092810.png)
![7-(3,4-difluorobenzyl)-2-[(6-methyl-3-pyridinyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6092817.png)
![N-[1-(2-methoxyphenyl)ethyl]-4-methylbenzamide](/img/structure/B6092822.png)
![N-{3-[(tert-butylamino)carbonyl]phenyl}-3,4-dichlorobenzamide](/img/structure/B6092829.png)
![1-(cyclohexylmethyl)-3-hydroxy-3-({[(5-methyl-2-furyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6092852.png)
![4-[2-(1-{[3-(3-methylbutyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)ethyl]morpholine](/img/structure/B6092859.png)
![4-(3-furylmethyl)-3-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-2-piperazinone](/img/structure/B6092870.png)

![N-{3-[(2-chlorobenzoyl)amino]phenyl}-3-methoxy-4-nitrobenzamide](/img/structure/B6092891.png)
![1-[(2-oxo-1-pyrrolidinyl)acetyl]-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6092898.png)
![methyl 2-({[2-(2-methylbenzoyl)hydrazino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6092900.png)
